tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate typically involves the reaction of trans-4-methoxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler structure without the piperidine ring, used as a protecting group for amines.
N-Boc-piperidine: Similar protecting group but without the methoxy substitution.
tert-Butyl N-[trans-4-hydroxypiperidin-3-yl]carbamate: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the methoxy-substituted piperidine ring. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLLFXVGDDNPB-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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